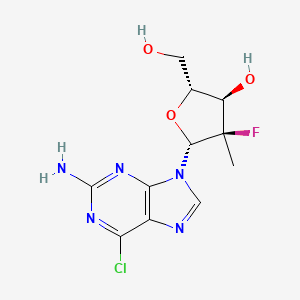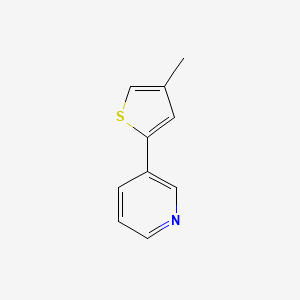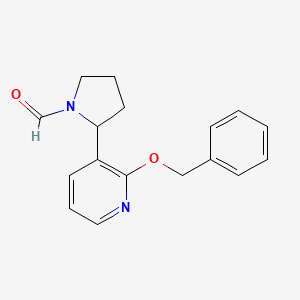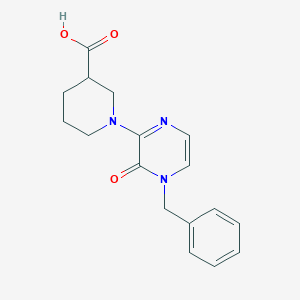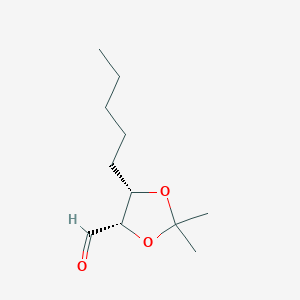
(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde is an organic compound with a unique structure that includes a dioxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the aldehyde group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The specific conditions, such as temperature and choice of acid catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles and appropriate solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxolane ring may also participate in interactions that stabilize the compound within a biological system.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-9-10(8-12)14-11(2,3)13-9/h8-10H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
YSLKOEAOCUWVEB-VHSXEESVSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H](OC(O1)(C)C)C=O |
Canonical SMILES |
CCCCCC1C(OC(O1)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)
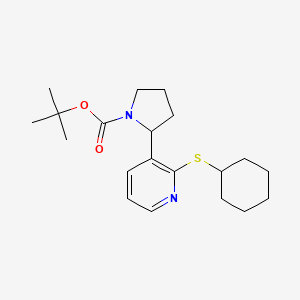
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
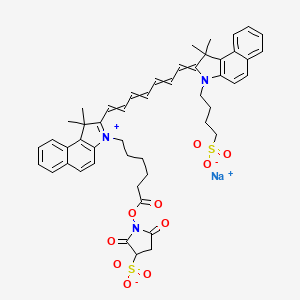

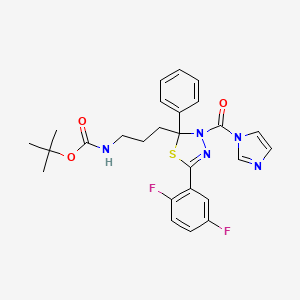
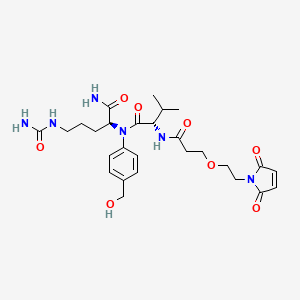
![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
